

An In-Depth Technical Guide to (4-nitro-1H-pyrazol-1-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-nitro-1H-pyrazol-1-yl)methanol

Cat. No.: B1310925

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling (4-nitro-1H-pyrazol-1-yl)methanol

(4-nitro-1H-pyrazol-1-yl)methanol, identified by the CAS Number 1001518-99-5, is a functionalized heterocyclic compound belonging to the nitropyrazole class.[1][2][3][4] This molecule integrates a pyrazole ring, a scaffold of significant interest in medicinal chemistry, with a reactive hydroxymethyl group at the N1 position and an electron-withdrawing nitro group at the C4 position. The strategic placement of these functional groups imparts a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The introduction of a nitro group can significantly modulate the biological and physicochemical properties of the parent molecule, often enhancing its potency or introducing novel mechanisms of action. Furthermore, the primary alcohol functionality serves as a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery campaigns. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of **(4-nitro-1H-pyrazol-1-yl)methanol**, offering a technical resource for researchers engaged in the fields of chemical synthesis and drug development.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of **(4-nitro-1H-pyrazol-1-yl)methanol** is fundamental to its application in synthetic and medicinal chemistry. While comprehensive experimental data is not widely published, key properties can be summarized from available sources and computational predictions.

Property	Value	Source
CAS Number	1001518-99-5	[1] [2] [3] [4]
Molecular Formula	C4H5N3O3	[7]
Molecular Weight	143.10 g/mol	[7]
MDL Number	MFCD05667115	[1] [3]
Appearance	Expected to be a solid	Inferred from related compounds
Purity	Typically >95% (Commercially available)	[2]

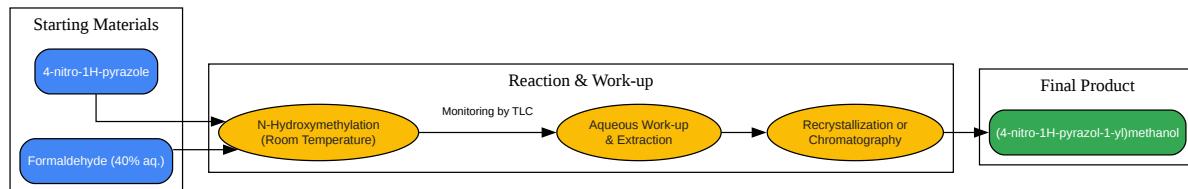
Synthesis of (4-nitro-1H-pyrazol-1-yl)methanol: A Detailed Protocol

The primary synthetic route to **(4-nitro-1H-pyrazol-1-yl)methanol** involves the direct hydroxymethylation of 4-nitro-1H-pyrazole. This reaction leverages the nucleophilicity of the pyrazole nitrogen to attack formaldehyde, an electrophilic source of the hydroxymethyl group. A recent publication has indicated that this transformation can be achieved by reacting 4-nitropyrazole with an aqueous solution of formaldehyde.[\[8\]](#)

The causality behind this experimental choice lies in the reactivity of the pyrazole ring system. The N1-proton of pyrazole is acidic and can be readily deprotonated or participate in nucleophilic attack. Formaldehyde, in its aqueous form (formalin), exists in equilibrium with its hydrated form, methanediol, but provides a sufficient concentration of the electrophilic carbonyl species to react with the pyrazole nitrogen.

Experimental Protocol: N-Hydroxymethylation of 4-nitro-1H-pyrazole

This protocol is based on established methods for the hydroxymethylation of similar heterocyclic compounds.


Materials:

- 4-nitro-1H-pyrazole
- Formaldehyde (40% aqueous solution)
- Deionized water
- Suitable organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-nitro-1H-pyrazole in a minimal amount of a suitable solvent or water.
- Addition of Formaldehyde: To the stirred solution, add an excess (typically 1.5-2.0 equivalents) of a 40% aqueous formaldehyde solution dropwise at room temperature.
- Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system to observe the consumption of the starting material and the formation of the product.
- Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure **(4-nitro-1H-pyrazol-1-yl)methanol**.

This self-validating protocol includes a monitoring step (TLC) to ensure the reaction proceeds to completion and a purification step to isolate the target compound with high purity.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(4-nitro-1H-pyrazol-1-yl)methanol**.

Structural Elucidation and Spectroscopic Analysis

Characterization of **(4-nitro-1H-pyrazol-1-yl)methanol** relies on standard spectroscopic techniques. While a complete, published dataset for this specific molecule is not readily available, the expected spectral features can be inferred from the analysis of closely related compounds such as (1H-pyrazol-1-yl)methanol and other nitropyrazole derivatives.

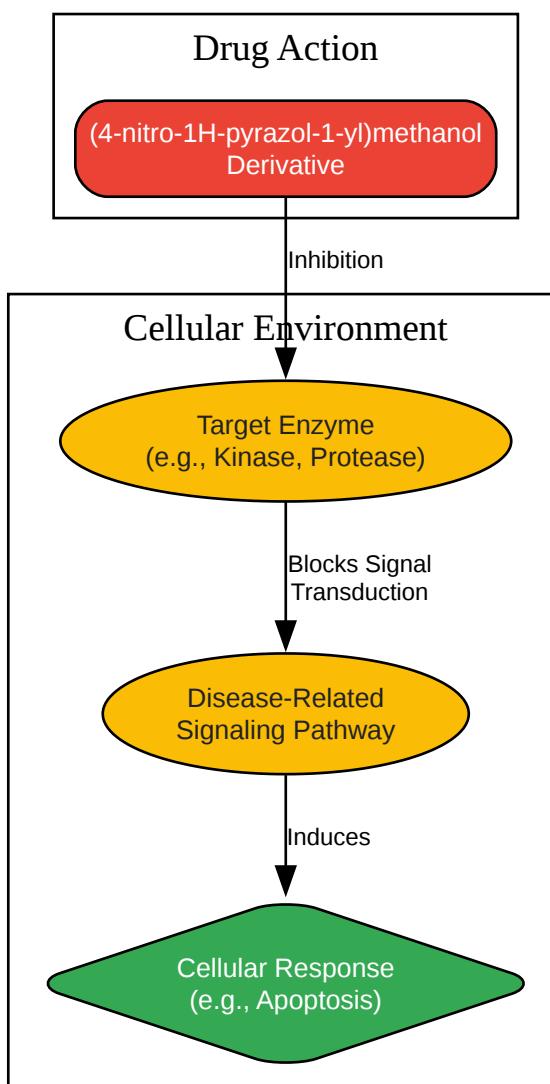
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the methylene protons of the hydroxymethyl group. The two protons on the pyrazole ring will appear as singlets or doublets, with their chemical shifts influenced by the electron-withdrawing nitro group. The methylene protons (-CH₂OH) would likely appear as a singlet, and the hydroxyl proton (-OH) as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the carbon atoms of the pyrazole ring and the hydroxymethyl group. The chemical shifts of the pyrazole carbons will be significantly affected by the nitro substituent.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches,

and strong asymmetric and symmetric stretches for the nitro group (typically in the regions of 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively).

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (143.10 g/mol).[7] The fragmentation pattern would likely involve the loss of the hydroxymethyl group or the nitro group.


Applications in Drug Discovery and Medicinal Chemistry

The **(4-nitro-1H-pyrazol-1-yl)methanol** scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the 4-nitropyrazole moiety is of particular interest, as nitropyrazole derivatives have been reported to exhibit a range of pharmacological activities.

Antimicrobial and Anticancer Potential: Nitrated heterocyclic compounds are known for their potential as antimicrobial and anticancer agents. For instance, platinum(II) complexes of 1-methyl-4-nitropyrazole have shown significant cytotoxic activity against cancer cell lines.[9] The nitro group can participate in bioreductive activation under hypoxic conditions, a characteristic of solid tumors, leading to the formation of cytotoxic species.

Enzyme Inhibition: The pyrazole ring is a versatile scaffold for designing enzyme inhibitors. The specific substitution pattern of **(4-nitro-1H-pyrazol-1-yl)methanol** could be exploited to target various enzymes implicated in disease. The hydroxymethyl group provides a convenient point for derivatization to introduce functionalities that can interact with specific residues in an enzyme's active site.

Scaffold for Library Synthesis: Perhaps the most immediate application of **(4-nitro-1H-pyrazol-1-yl)methanol** is as a versatile building block for combinatorial chemistry and library synthesis. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, and amines, allowing for the rapid generation of a diverse set of derivatives for high-throughput screening.

[Click to download full resolution via product page](#)

Caption: Conceptual mechanism of action for a drug derived from the title compound.

Conclusion

(4-nitro-1H-pyrazol-1-yl)methanol represents a strategically functionalized heterocyclic compound with considerable potential in synthetic and medicinal chemistry. Its synthesis via the direct hydroxymethylation of 4-nitro-1H-pyrazole offers a straightforward entry point to this valuable building block. While detailed characterization and biological evaluation of this specific molecule are still emerging, the known pharmacological activities of the broader nitropyrazole class suggest that derivatives of **(4-nitro-1H-pyrazol-1-yl)methanol** could be promising

candidates for the development of new therapeutic agents. This guide serves as a foundational resource to stimulate and support further research into the chemistry and applications of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1001518-99-5|(4-Nitro-1H-pyrazol-1-yl)methanol|BLD Pharm [bldpharm.com]
- 2. Search Results - AK Scientific [aksci.com]
- 3. (4-Nitro-pyrazol-1-yl)-methanol [chemdict.com]
- 4. 1001518-99-5 CAS Manufactory [chemicalbook.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (4-nitro-1H-pyrazol-1-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310925#4-nitro-1h-pyrazol-1-yl-methanol-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com